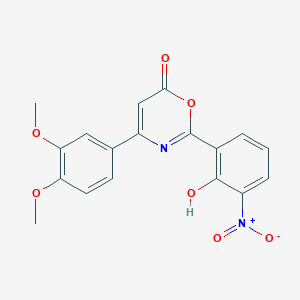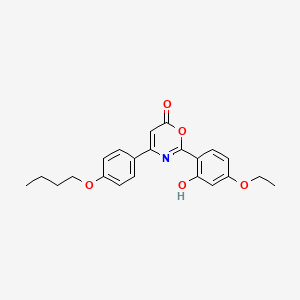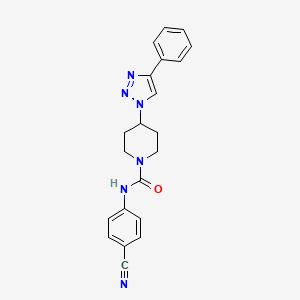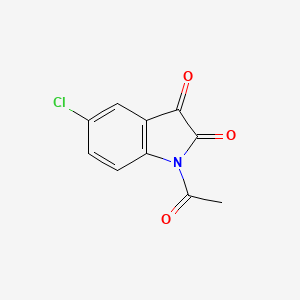
4-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one
Übersicht
Beschreibung
4-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound belongs to the class of oxazine derivatives and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-tumor activities. The compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, the compound has been shown to modulate the immune system, leading to the activation of immune cells and the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one in lab experiments include its potency and selectivity. The compound has been shown to exhibit potent biological activities at low concentrations. It is also highly selective, with minimal off-target effects. However, the compound has some limitations, including its solubility and stability. The compound is poorly soluble in aqueous solutions, which can limit its use in certain experiments. In addition, the compound is relatively unstable and can degrade over time, leading to loss of activity.
Zukünftige Richtungen
There are several future directions for the study of 4-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one. One area of interest is the development of novel analogs with improved potency and selectivity. Another area of interest is the study of the compound in various disease models, including cancer and autoimmune diseases. The compound has also been studied for its potential applications in drug delivery and imaging. Overall, this compound has significant potential for the development of novel therapeutics and tools for scientific research.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one has been studied extensively for its potential applications in scientific research. The compound has been shown to exhibit potent anti-inflammatory and anti-tumor activities. It has also been studied for its effects on the immune system, with promising results. The compound has been used as a tool in the study of various biological processes, including cell signaling and gene expression.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O7/c1-25-14-7-6-10(8-15(14)26-2)12-9-16(21)27-18(19-12)11-4-3-5-13(17(11)22)20(23)24/h3-9,22H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEOQDYASRGJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)OC(=N2)C3=C(C(=CC=C3)[N+](=O)[O-])O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-2-[(4-pyridin-4-yl-1,4-diazepan-1-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3952773.png)

![3-ethyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3952782.png)
![6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3952784.png)

![1-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine](/img/structure/B3952803.png)
![5-{3-chloro-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952808.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3952818.png)
![6-(4-chlorophenyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3952825.png)
![17-(2-chlorophenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3952836.png)
![3-benzyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952848.png)
![1-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine](/img/structure/B3952856.png)
![5-{2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952863.png)